molecular formula C16H18ClN3O B5518499 4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine

Cat. No. B5518499
M. Wt: 303.78 g/mol
InChI Key: RXWGSSPLWHKDPQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of piperazine derivatives. These compounds often exhibit significant biological and chemical properties, making them valuable in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine, often involves nucleophilic aromatic substitution (S(N)Ar) reactions. For example, microwave-assisted synthesis has been utilized for the rapid generation of such compounds, demonstrating high yields under specific conditions (Williams et al., 2010). Another synthesis approach involves the coupling of 2-furyl(1-piperazinyl)methanone with various halides to produce derivatives with potential therapeutic applications (Abbasi et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is crucial for understanding their properties and potential applications. X-ray diffraction studies have been employed to determine the crystal structures of such compounds, revealing insights into their molecular conformations and intermolecular interactions (Naveen et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including hydrosilylation of N-aryl imines, which has been shown to proceed with high enantioselectivity using specific catalysts (Wang et al., 2006). The reactivity of these compounds is significantly influenced by the nature of substituents on the piperazine ring.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and thermal stability, can vary widely depending on their molecular structure. For instance, poly(piperazinenaminonitriles) have shown limited solubility in dipolar aprotic solvents and lower thermal stability compared to their amide counterparts (Moore & Kaur, 1997).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity and interaction with biological targets, are of significant interest. Studies have explored the allosteric enhancement of receptors and the inhibition of enzymes, highlighting the potential therapeutic applications of these compounds (Romagnoli et al., 2008).

Scientific Research Applications

Synthesis and Methodology

Studies have shown that compounds structurally related to "4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine" are utilized in improved synthetic methods, offering economical and practical advantages. For instance, Wu Qiuye (2005) discussed an improved synthetic method for an intermediate of cetirizine hydrochloride, highlighting a novel, higher yield approach suitable for industrialization (Wu Qiuye, 2005).

Antimicrobial Applications

Novel derivatives have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good to moderate activities against test microorganisms (Bektaş et al., 2010).

Organic Crystal Engineering

Research into the hydrogen-bond association of cyclo compounds related to piperazine derivatives, such as studies by Weatherhead-Kloster et al. (2005), showcases the significance of crystalline forms in determining polymorphism and potential applications in material science (Weatherhead-Kloster et al., 2005).

Cancer Cell Cytotoxicity

Yarim et al. (2012) explored the cytotoxicity of novel piperazine derivatives against various cancer cell lines, demonstrating significant cell growth inhibitory activity. This research contributes to the understanding of piperazine derivatives' potential in cancer therapy (Yarim et al., 2012).

properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-15-5-3-14(4-6-15)13-19-7-9-20(10-8-19)18-12-16-2-1-11-21-16/h1-6,11-12H,7-10,13H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWGSSPLWHKDPQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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